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Compound of Interest

Compound Name:
5-Chloro-2-hydroxyphenylboronic

acid

CAS No.: 89488-25-5

Cat. No.: B1592813

Get Quote

Precision Analytics, Synthetic Utility, and Stability Mechanisms

Executive Summary
5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a specialized scaffold

in medicinal chemistry, serving as a critical building block for biaryl ether synthesis and as a

transition-state mimic in protease inhibitor design. Unlike simple phenylboronic acids, the

presence of the ortho-hydroxyl group introduces unique electronic and steric effects that

significantly influence its reactivity, solubility, and susceptibility to protodeboronation. This guide

provides a rigorous analysis of its physicochemical properties, handling protocols, and

mechanistic behaviors in palladium-catalyzed cross-coupling.

Physicochemical Profile & Molecular Weight
Analysis[1][2][3]
The precise characterization of 5-Chloro-2-hydroxyphenylboronic acid requires an

understanding of its isotopic distribution, particularly due to the natural abundance of Boron (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1592813#bc-rfq
https://www.benchchem.com/product/b1592813/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-hydroxyphenylboronic-acid
https://www.benchchem.com/product/b1592813/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-hydroxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) and Chlorine (

).

Molecular Weight Calculation
The standard molecular weight is derived from the standard atomic weights of the constituent

elements.

Element Count
Standard Atomic
Weight

Contribution (
g/mol )

Carbon (C) 6 12.011 72.066

Hydrogen (H) 6 1.008 6.048

Boron (B) 1 10.81 10.810

Chlorine (Cl) 1 35.45 35.450

Oxygen (O) 3 15.999 47.997

Total MW 172.37 g/mol

Isotopic Mass Distribution (High-Res MS)
For mass spectrometry (HRMS) applications, the monoisotopic mass differs due to the specific

isotopes.

Monoisotopic Mass (

): 172.015 g/mol

M+2 Isotope (

contribution): ~174.012 g/mol (Significant intensity ~32% due to Cl)

Key Physical Properties
Appearance: White to off-white crystalline powder.

Melting Point: 241–242 °C (Decomposition).[1]
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pKa: ~7.6 (The ortho-OH group lowers the pKa of the boronic acid moiety compared to

phenylboronic acid (pKa ~8.8) due to intramolecular H-bonding and inductive effects).

Solubility: Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents (

, Hexanes).

Stability & The Ortho-Effect: Protodeboronation
One of the most critical challenges when working with 2-hydroxyphenylboronic acids is

protodeboronation—the cleavage of the C-B bond replaced by a C-H bond. This side reaction

is accelerated under basic conditions (standard for Suzuki couplings) and is catalytically

enhanced by the ortho-hydroxyl group.

Mechanism of Instability
The ortho-hydroxyl group can coordinate to the boron atom, increasing the Lewis acidity or

facilitating the formation of a boronate "ate" complex. In the presence of water and base, this

accelerates hydrolysis.
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Figure 1: Mechanism of base-promoted protodeboronation facilitated by the formation of

tetrahedral boronate species.

Mitigation Strategy:

Buffer Control: Avoid strong bases (e.g.,

,

). Use weaker bases like
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or

.

Anhydrous Conditions: Minimize water content in the reaction mixture to retard the hydrolytic

pathway.

MIDA Boronates: If stability is critical, convert the free acid to a MIDA (N-methyliminodiacetic

acid) boronate ester to mask the boron reactivity until the coupling step.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling
Despite stability challenges, this compound is a potent nucleophile in Pd-catalyzed cross-

coupling. The 2-hydroxyl group allows for the subsequent formation of benzofurans or

dibenzoxepines via intramolecular cyclization.

Optimized Coupling Protocol
Reagents:

Catalyst:

or

/ SPhos (SPhos is excellent for sterically hindered or unstable boronic acids).

Base:

(3.0 equiv).

Solvent: 1,4-Dioxane / Water (10:1) – Note: Keep water ratio low.

Temperature: 80 °C.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is the rate-

determining step for hindered boronic acids.

Analytical Quality Control
To ensure the integrity of 5-Chloro-2-hydroxyphenylboronic acid, a multi-modal analytical

approach is required.

HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 220 nm.

Note: Boronic acids can streak on silica or reverse phase columns due to interaction with

silanols. Adding a small amount of pinacol to the sample diluent can form the ester in situ,

sharpening the peak.

NMR Characterization ( & )
Solvent: DMSO-d6 (Avoid

as boronic acids are often insoluble and can dehydrate to boroxines).

NMR: A broad singlet around 28–30 ppm is characteristic of the monomeric boronic acid. A
shift suggests boroxine formation (trimerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-
hydroxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592813/docs#technical-monograph-5-chloro-2-
hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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